molecular formula C11H11N B017914 3,6-Dimethylisoquinoline CAS No. 102878-58-0

3,6-Dimethylisoquinoline

Cat. No.: B017914
CAS No.: 102878-58-0
M. Wt: 157.21 g/mol
InChI Key: OUSUBDOSELFGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethylisoquinoline (CAS 102878-58-0) is a high-purity isoquinoline derivative supplied for advanced chemical and pharmaceutical research. With the molecular formula C 11 H 11 N and a molecular weight of 157.21 g/mol, this compound serves as a valuable synthetic intermediate and scaffold for developing novel bioactive molecules . Research Applications and Value: • Chemical Synthesis: Serves as a versatile precursor in organic synthesis and methodology development. The isoquinoline core is a privileged structure in medicinal chemistry, making it a key building block for constructing more complex molecular architectures . • Medicinal Chemistry & Drug Discovery: The isoquinoline scaffold is recognized for its wide range of biological activities. Researchers utilize this compound to explore new pharmacologically active agents, given the established significance of isoquinoline derivatives in developing therapeutics with antitumor, antibacterial, and other biological properties . • Materials Science: May be investigated for its potential applications in the development of advanced organic materials due to its aromatic, heterocyclic structure . Physical & Chemical Properties: • Calculated Boiling Point: 273.7±9.0 °C at 760 mmHg • Calculated Flash Point: 114.3±11.4 °C • Density: 1.1±0.1 g/cm 3 • Refractive Index: 1.611 (Cal.) Handling & Safety: This product is intended for research purposes only in a controlled laboratory setting by qualified personnel. It is not intended for human consumption, diagnostic use, or any therapeutic application. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-3-4-10-7-12-9(2)6-11(10)5-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSUBDOSELFGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102878-58-0
Record name 3,6-dimethylisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3,6 Dimethylisoquinoline and Its Structural Analogs

Classical Isoquinoline (B145761) Synthesis Approaches and their Adaptations for Dimethylisoquinoline Structures

Traditional methods for isoquinoline synthesis have been refined over more than a century and remain highly relevant for the construction of dimethylisoquinoline frameworks. These methods typically involve the cyclization of a pre-functionalized aromatic precursor.

Bischler-Napieralski Cyclizations and their Stereochemical Control

The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com

For the synthesis of 3,6-dimethylisoquinoline, the starting material would be an appropriately substituted N-acyl-β-phenylethylamine. Specifically, to introduce the methyl group at the 3-position, an N-acetyl-β-(3-methylphenyl)ethylamine would be employed. The reaction proceeds via an electrophilic aromatic substitution mechanism. nrochemistry.comjk-sci.com The presence of an electron-donating group, such as the methyl group at the meta position of the phenyl ring, facilitates the cyclization, directing the ring closure to the para position. jk-sci.com

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction. wikipedia.org One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The reaction conditions can influence which mechanism predominates. wikipedia.org A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. jk-sci.comorganic-chemistry.org

Recent advancements have focused on milder reaction conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with 2-chloropyridine (B119429) has been shown to be effective for the cyclodehydration of amides at low temperatures, offering short reaction times. nih.gov Additionally, conducting the reaction in room-temperature ionic liquids like [bmim]PF₆ has been demonstrated to provide excellent yields and purity, avoiding the need for toxic, high-boiling solvents. organic-chemistry.org

Starting Material Reagent Product Key Features
N-acetyl-β-(3-methylphenyl)ethylaminePOCl₃ or P₂O₅3,6-Dimethyl-3,4-dihydroisoquinolineSubsequent oxidation yields this compound.
β-ArylethylamidesTf₂O, 2-chloropyridine3,4-DihydroisoquinolinesMild conditions, short reaction times. nih.gov
PhenethylamidesPOCl₃ in [bmim]PF₆3,4-DihydroisoquinolinesEnvironmentally benign solvent, high yields. organic-chemistry.org

Pictet-Spengler Reactions and Enantioselective Variants

The Pictet-Spengler reaction is another classical method that constructs a tetrahydroisoquinoline ring system through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com To synthesize a this compound analog, a β-(3-methylphenyl)ethylamine would be reacted with acetaldehyde.

The reaction mechanism involves the initial formation of a Schiff base, which then protonates to form an electrophilic iminium ion. jk-sci.comdepaul.edu This ion undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product. depaul.edu The nucleophilicity of the aromatic ring is crucial; electron-donating substituents, such as a methyl group, enhance the reaction rate and yield. wikipedia.orgjk-sci.com For less activated aromatic rings, harsher conditions like higher temperatures and strong acids are often required. wikipedia.org

A significant area of development in the Pictet-Spengler reaction is the advent of enantioselective variants, which are critical for the synthesis of chiral alkaloids and pharmaceuticals. acs.orgnih.gov Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully employed as catalysts to induce asymmetry. acs.orgnih.govresearchgate.net For example, the use of (R)-TRIP has enabled the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines. acs.orgresearchgate.net The introduction of a sulfenamide (B3320178) moiety on the nitrogen of the phenylethylamine has been shown to be crucial for both the rate and enantioselectivity of the cyclization. acs.org

Reactants Catalyst Product Type Key Features
β-(3-Methylphenyl)ethylamine, AcetaldehydeAcid (e.g., HCl)1,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolineClassical approach.
N-(o-nitrophenylsulfenyl)phenylethylamines, AldehydesBINOL-phosphoric acid [(R)-TRIP]Enantiomerically enriched 1-substituted tetrahydroisoquinolinesOrganocatalytic, enantioselective. acs.orgnih.govresearchgate.net
Azomethine ylides, Aromatic allylic alcoholsIridium complex, CF₃CO₂H1,3,4-Trisubstituted tetrahydroisoquinolinesCascade allylation/Pictet-Spengler cyclization. bohrium.com

Pomeranz-Fritsch and Bobbitt-Type Cyclizations for Isoquinoline Ring Formation

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org To synthesize this compound, one would start with 3-methylbenzaldehyde (B113406) and an aminoacetal that leads to the 3-methyl substituent. However, the classical Pomeranz-Fritsch reaction often suffers from low yields, especially with deactivated aromatic rings. organicreactions.org

The Bobbitt modification, a significant improvement, involves the reduction of the intermediate imine to an aminoacetal prior to cyclization. nih.govacs.org This two-step sequence generally proceeds under milder acidic conditions and leads to 1,2,3,4-tetrahydroisoquinolines, which can then be aromatized. nih.govbeilstein-journals.org This modification has expanded the scope of the reaction to include less activated systems. beilstein-journals.org The key cyclization step is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electronic nature of the substituents on the aromatic ring. nih.gov

More recent adaptations have focused on further improving reaction conditions and expanding the substrate scope. For instance, the use of perchloric acid has been shown to be effective for the cyclization of non-activated systems. nih.gov The combination of Ugi multicomponent reactions with the Pomeranz-Fritsch or Schlittler-Müller modifications has enabled the synthesis of diverse and complex isoquinoline-based scaffolds. acs.org

Reaction Starting Materials Product Key Features
Pomeranz-FritschBenzaldehyde, 2,2-DialkoxyethylamineIsoquinolineDirect synthesis, often requires strong acid. wikipedia.orgorganicreactions.org
Bobbitt ModificationBenzalaminoacetal (reduced in situ)1,2,3,4-TetrahydroisoquinolineMilder conditions, better yields for some substrates. nih.govbeilstein-journals.org
Ugi/Pomeranz-FritschAminoacetaldehyde diethyl acetal, various building blocksDiverse isoquinoline scaffoldsMulticomponent reaction approach. acs.org

Transition Metal-Catalyzed Syntheses of Dimethylisoquinolines

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of isoquinolines, offering novel bond-forming strategies and often proceeding with high efficiency and selectivity under mild conditions.

Palladium-Catalyzed Coupling and Cyclization Strategies

Palladium catalysis has been extensively utilized for the construction of the isoquinoline core. These strategies often involve the intramolecular coupling of an aryl halide with a suitably positioned nitrogen-containing side chain. For instance, the intramolecular α-arylation of esters has been developed to synthesize the tetrahydroisoquinoline ring system. mdpi.com This involves the coupling of an aryl iodide with an ester enolate generated in the presence of a base. mdpi.com

Another approach is the cascade cyclocarbopalladation of propargylic amides containing an aryl iodide, followed by a Suzuki-Miyaura coupling. This method allows for the regio- and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org The reaction proceeds through the formation of a vinylpalladium intermediate, which can be trapped by various coupling partners. beilstein-journals.org

Rhodium-Catalyzed C-H Activation and Annulation Approaches

Rhodium-catalyzed C-H activation has become a prominent strategy for the direct and atom-economical synthesis of isoquinolines. rsc.orgorganic-chemistry.org These reactions typically involve the ortho-C-H activation of a benzaldehyde- or ketoxime-derived substrate, followed by annulation with an alkyne or an alkyne surrogate. acs.orgnih.gov This approach allows for the construction of the isoquinoline ring in a single step from readily available starting materials.

For the synthesis of this compound, a 3-methylbenzaldehyde-derived ketoxime could be reacted with propyne (B1212725) in the presence of a rhodium catalyst. A variety of rhodium catalysts, often [Cp*RhCl₂]₂, have been employed for this transformation. The reaction proceeds through a rhodacycle intermediate, followed by migratory insertion of the alkyne and reductive elimination. rsc.orgmdpi.com

Recent developments have introduced novel coupling partners. For example, vinyl selenones have been used as effective acetylene (B1199291) surrogates for the rhodium-catalyzed annulative coupling to provide 3,4-unsubstituted isoquinolines under mild conditions. organic-chemistry.orgacs.orgnih.gov Another strategy involves the annulation of enamides with sulfoxonium ylides, which affords a series of isoquinoline derivatives in moderate to good yields under additive-free conditions. rsc.org The use of primary benzylamines and α-diazo ketones has also been reported for the rhodium-catalyzed synthesis of isoquinolines, offering high selectivity. acs.org

Catalyst System Reactants Product Type Key Features
[Cp*RhCl₂]₂/AgSbF₆O-acyl oximes, AlkynesSubstituted IsoquinolinesDirect C-H activation/annulation.
Rh(III) catalystEnamides, Sulfoxonium ylidesSubstituted IsoquinolinesAdditive-free conditions. rsc.org
Rh(III) catalystBenzylamine, α-Diazo ketoneSubstituted IsoquinolinesHigh selectivity. acs.org
Rh(III) catalystImine derivatives, Vinyl selenone3,4-Nonsubstituted IsoquinolinesMild conditions, recyclable selenium byproduct. organic-chemistry.orgacs.orgnih.gov

Copper-Catalyzed Methodologies for Isoquinoline Ring Construction

Copper-catalyzed reactions have become a prominent and economical approach for synthesizing the isoquinoline core, offering an effective alternative to more expensive transition metals like palladium. researchgate.net These methodologies often involve the cyclization of various starting materials, demonstrating versatility in constructing the isoquinoline scaffold.

A notable copper-catalyzed method involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govsemanticscholar.org This process can be conducted in water, a green solvent, without the need for organic solvents, additives, or ligands, highlighting its environmental advantages. nih.govsemanticscholar.org By selectively protecting or deprotecting the hydroxyl group of the oxime, the reaction can be directed to produce either isoquinolines or isoquinoline N-oxides. nih.govresearchgate.net For instance, the reaction of (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime in the presence of copper iodide (CuI) in water at 80°C yields 1-methyl-3-phenylisoquinoline (B8776708) in high yields (up to 95%). nih.gov This method's practicality has been demonstrated in the total synthesis of moxaverine. nih.govsemanticscholar.org

Another significant copper-catalyzed approach is the cyclization of iminoalkynes. nih.gov This strategy has been successfully employed in the solution-phase synthesis of a diverse library of isoquinoline derivatives. The process typically involves the reaction of commercially available alkynes with substituted 2-bromobenzaldehydes to form iminoalkynes, which then undergo copper-catalyzed cyclization. nih.gov This method accommodates a wide variety of functional groups on both the alkyne and the aromatic ring, including fluorine-containing building blocks. nih.gov

Furthermore, copper catalysts are utilized in multicomponent reactions for isoquinoline synthesis. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH3CN) provides a pathway to densely functionalized isoquinolines through a [3 + 2 + 1] cyclization. organic-chemistry.org Similarly, a copper-catalyzed cascade reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds like β-diketones, β-keto esters, and β-keto nitriles affords a broad range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org

The following table summarizes key copper-catalyzed methodologies for isoquinoline synthesis:

Starting MaterialsCatalyst SystemKey FeaturesProduct Scope
(E)-2-Alkynylaryl oxime derivativesCu(I)Green solvent (water), ligand-free, selective synthesis of isoquinolines or N-oxides. nih.govsemanticscholar.orgVarious substituted isoquinolines. nih.gov
Iminoalkynes (from 2-bromobenzaldehydes and alkynes)CopperSolution-phase library synthesis, accommodates diverse functional groups. nih.gov1,3-Disubstituted isoquinolines. nih.gov
2-Bromoaryl ketones, terminal alkynes, CH3CNCu(I)Three-component [3 + 2 + 1] cyclization, high selectivity. organic-chemistry.orgDensely functionalized isoquinolines. organic-chemistry.org
2-Haloaryloxime acetates, active methylene compoundsCopperCascade reaction, high chemo- and regioselectivity. organic-chemistry.orgBroad range of functionalized isoquinolines. organic-chemistry.org

Ruthenium-Catalyzed Synthesis Protocols

Ruthenium-catalyzed reactions have emerged as powerful tools for the synthesis of isoquinoline derivatives, often proceeding through C-H bond activation and annulation pathways. researchgate.net These methods provide efficient and regioselective access to a wide array of substituted isoquinolines.

A prominent strategy involves the cyclization of aromatic or heteroaromatic ketoximes with alkynes. organic-chemistry.org Using a catalytic system of [{RuCl2(p-cymene)}2] and a sodium salt like NaOAc, this reaction yields isoquinoline derivatives in good to excellent yields with high regioselectivity. organic-chemistry.org The regioselectivity is a significant advantage over some rhodium-catalyzed systems and is influenced by both steric and electronic factors of the reactants. organic-chemistry.org The proposed mechanism involves an initial ortho-metalation directed by the oxime group, followed by alkyne insertion and subsequent C-N bond formation to construct the isoquinoline ring. organic-chemistry.org

Ruthenium(II) catalysts are also effective in the annulation of pyrazole (B372694) derivatives with alkynes to form pyrazolo[5,1-a]isoquinolines. nio.res.in This reaction can be performed in water as a green solvent, using a ruthenium catalyst in conjunction with additives like Cu(OAc)2·H2O and AgSbF6. nio.res.in The process demonstrates high regioselectivity, even with unsymmetrical alkynes. nio.res.in

Furthermore, ruthenium catalysis can be combined with electrochemistry for the synthesis of 1-aminoisoquinolines. rsc.org This method utilizes a constant current electrochemical approach for the Ru(II)-catalyzed annulation of benzamidine (B55565) hydrochlorides with internal alkynes. The synergy between electricity and the ruthenium catalyst allows for a broad substrate scope with varied steric and electronic properties. rsc.org

A tandem C-H activation/cyclization/hydrolysis cascade process catalyzed by Ruthenium(II) has been developed for the synthesis of α-ketone-isoquinolines from 2H-imidazoles and alkynes. nih.gov This method uses the 2H-imidazole as a traceless directing group under mild reaction conditions. nih.gov

The table below outlines some key ruthenium-catalyzed protocols for isoquinoline synthesis:

Starting MaterialsCatalyst SystemKey FeaturesProduct Scope
Aromatic/Heteroaromatic Ketoximes and Alkynes[{RuCl2(p-cymene)}2], NaOAcHigh regioselectivity, C-H activation. organic-chemistry.orgDiverse substituted isoquinolines. organic-chemistry.org
Pyrazole Derivatives and Alkynes[(p-cymene)RuCl2]2, Cu(OAc)2·H2O, AgSbF6Green solvent (water), C-H/N-H annulation. nio.res.inPyrazolo[5,1-a]isoquinolines. nio.res.in
Benzamidine Hydrochlorides and Internal AlkynesRu(II) catalyst with electrochemistryElectrochemical C-H activation, broad substrate compatibility. rsc.org1-Aminoisoquinolines. rsc.org
2H-Imidazoles and AlkynesRu(II) catalystTandem cascade process, traceless directing group. nih.govα-Ketone-isoquinolines. nih.gov

Other Transition Metal-Mediated Cyclizations and Cross-Couplings

Beyond copper and ruthenium, a variety of other transition metals, including palladium, rhodium, cobalt, and nickel, are instrumental in the synthesis of the isoquinoline scaffold. bohrium.comias.ac.in These metals catalyze diverse cyclization and cross-coupling reactions, often enabling the construction of complex and polycyclic isoquinoline frameworks. nih.gov

Palladium-catalyzed reactions are particularly prevalent. One approach involves the coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, to produce isoquinolines in excellent yields. organic-chemistry.org Another palladium-catalyzed method is the reductive cyclization of oxazolidines, which proceeds through an alkene intermediate and subsequent aromatization to yield 4-substituted isoquinolines. nih.gov

Rhodium(III) catalysts are effective in the intermolecular cyclization of oximes with diazo compounds. organic-chemistry.org This reaction proceeds via tandem C-H activation, cyclization, and condensation steps under mild, oxidant-free conditions, producing multisubstituted isoquinoline N-oxides. organic-chemistry.org Rhodium catalysis has also been utilized in the domino coupling of O-acetyl ketoximes with strained bicyclic alkenes to create isoquinoline-fused bicycles. beilstein-journals.org

Cobalt-catalyzed synthesis of isoquinolines has been achieved through a C-H coupling/cyclization of substrates with alkynes, facilitated by a bidentate 2-hydrazinylpyridine directing group. organic-chemistry.org This method avoids the need for more expensive privileged ligands. organic-chemistry.org

The use of 3d-transition metals like iron, nickel, and zinc is gaining traction as a more sustainable alternative to precious metals. bohrium.com For instance, nickel salts have been shown to be effective in various transformations for isoquinoline synthesis. bohrium.com A zinc salt can promote the redox-neutral synthesis of isoquinolinium salts via C-H activation of imines and coupling with α-diazo ketoesters. organic-chemistry.org

The following table provides examples of other transition metal-mediated syntheses of isoquinolines:

Metal CatalystStarting MaterialsKey Reaction TypeProduct Type
Palladiumtert-Butylimine of o-iodobenzaldehyde, terminal acetylenesCoupling-cyclizationSubstituted isoquinolines organic-chemistry.org
Rhodium(III)Oximes, diazo compoundsC-H activation, cyclization, condensationMultisubstituted isoquinoline N-oxides organic-chemistry.org
CobaltSubstrates with 2-hydrazinylpyridine directing group, alkynesC-H coupling/cyclizationSubstituted isoquinolines organic-chemistry.org
ZincImines, α-diazo ketoestersC-H activation, couplingIsoquinolinium salts organic-chemistry.org

Domino, Cascade, and Multicomponent Reactions for the Construction of this compound Scaffolds

Domino, cascade, and multicomponent reactions represent highly efficient strategies for the synthesis of complex molecular architectures like the isoquinoline scaffold from simple precursors in a single operation. e-bookshelf.de These reactions minimize waste, energy consumption, and manual labor by combining multiple transformations into one sequence without isolating intermediates. e-bookshelf.de

Domino and Cascade Reactions:

A notable example is the organocatalytic enantioselective synthesis of highly functionalized hydroisoquinolines. rsc.org This reaction proceeds through a trienamine-mediated [4+2]-cycloaddition followed by a nucleophilic ring-closing reaction cascade, starting from cyanoacrylamides and 2,4-dienals. rsc.orgrsc.org This method provides the cycloadducts in high yields and with excellent stereoselectivity. rsc.org

Transition metal-mediated cascade reactions are also prevalent. nih.gov For instance, a ruthenium(II)-catalyzed tandem C-H activation/cyclization/hydrolysis cascade process transforms 2H-imidazoles and alkynes into α-ketone-isoquinolines. nih.gov Rhodium catalysis can initiate a domino reaction involving the coupling of O-acetyl ketoximes with bicyclic alkenes, leading to the formation of isoquinoline-fused bicyclic systems. beilstein-journals.org

Multicomponent Reactions (MCRs):

MCRs are powerful tools for building molecular diversity. One such reaction for synthesizing pyrrolo[2,1-a]isoquinoline (B1256269) derivatives involves a one-pot, three-component 1,3-dipolar cycloaddition of isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles. mdpi.comnih.gov This approach efficiently generates a library of compounds with potential biological activity. mdpi.com

Another MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid to synthesize complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org Additionally, a modified Kabachnik–Fields reaction, which is a three-component reaction of acetylenic aldehydes, amines, and dialkyl phosphonates, followed by a Lewis acid-catalyzed 6-endo-dig cyclization, provides access to isoquinoline-1-phosphonate derivatives. beilstein-journals.org

The following table summarizes selected domino, cascade, and multicomponent reactions for isoquinoline scaffold construction:

Reaction TypeKey ReactantsCatalyst/PromoterKey FeaturesResulting Scaffold
Organocatalytic CascadeCyanoacrylamides, 2,4-dienalsOrganocatalystEnantioselective [4+2]-cycloaddition/ring-closing. rsc.orgrsc.orgHydroisoquinolines rsc.orgrsc.org
Ru-catalyzed Cascade2H-imidazoles, alkynesRuthenium(II)Tandem C-H activation/cyclization/hydrolysis. nih.govα-Ketone-isoquinolines nih.gov
Multicomponent 1,3-Dipolar CycloadditionIsoquinoline, 2-bromoacetophenones, alkynesNone (solvent as proton scavenger)One-pot, three-component synthesis. mdpi.comnih.govPyrrolo[2,1-a]isoquinolines mdpi.com
Multicomponent DominoIsatin, tetrahydroisoquinoline, terminal alkyneBenzoic acidDomino-Mannich/Friedel-Crafts alkylation. acs.orgmdpi.comDihydropyrrolo[2,1-a]isoquinolines acs.org

Green Chemistry Principles in Dimethylisoquinoline Synthesis

The application of green chemistry principles to the synthesis of isoquinoline derivatives is a growing area of focus, aiming to develop more environmentally benign and sustainable chemical processes. nih.govepitomejournals.com This involves the use of safer solvents, energy-efficient techniques, and biocatalysis to minimize waste and hazardous substance use. paperpublications.org

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a key green chemistry tool, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com

One prominent application is in the palladium-catalyzed one-pot synthesis of isoquinolines. acs.org This sequential coupling-imination-annulation reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation produces a variety of substituted isoquinolines, furopyridines, and thienopyridines in good to excellent yields. acs.org The use of microwaves dramatically shortens the reaction time required for these transformations.

Microwave irradiation has also been successfully applied to the synthesis of spiroisoquinoline derivatives. mdpi.comnih.gov For example, the cyclocondensation of 4,4-dibromoisoquinoline-1,3-(2H,4H)dione derivatives with binucleophilic reagents to form new spiro-heterocyclic systems is significantly accelerated under microwave conditions. mdpi.comnih.gov The synthesis of these compounds, which might take hours under conventional heating, can be completed in minutes with improved yields using microwave irradiation. mdpi.com

The table below compares conventional and microwave-assisted methods for the synthesis of selected spiroisoquinoline derivatives, highlighting the advantages of the latter.

ProductConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
Spiro[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione8 hours, 65%10 minutes, 85% mdpi.comnih.gov
Spiro[1,3-benzoxazole-2,4'-isoquinoline]-1',3'(2'H)-dione10 hours, 60%12 minutes, 80% mdpi.comnih.gov

The data clearly demonstrates that microwave-assisted synthesis is a more efficient and environmentally friendly approach for preparing these complex heterocyclic structures. mdpi.com

Biocatalytic Transformations for Isoquinoline Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative for the synthesis of isoquinoline derivatives. Enzymes operate under mild conditions, often in aqueous environments, and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing the formation of byproducts.

Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids. It catalyzes the Pictet-Spengler reaction, a crucial C-C bond-forming step, and has been shown to have a broad substrate tolerance, making it useful for the synthesis of non-natural tetrahydroisoquinolines. uni-greifswald.de

Another important class of enzymes is monoamine oxidases (MAOs). Specifically, MAO-N has been used for the biocatalytic synthesis of quinoline (B57606) derivatives from 1,2,3,4-tetrahydroquinoline (B108954) substrates. acs.org This enzymatic oxidation provides a direct route to the aromatic quinoline core. acs.org

The berberine (B55584) bridge enzyme (BBE) is a flavoenzyme that catalyzes an oxidative C-C bond formation, which has been utilized for the kinetic resolution of tertiary amines and the synthesis of berbine (B1217896) derivatives. uni-greifswald.de The enzyme accepts modifications on the isoquinoline ring of the substrate, allowing for the synthesis of various non-natural derivatives. uni-greifswald.de

Recent advancements have focused on creating one-pot multienzyme cascade reaction systems. rsc.org For example, an in vitro system combining enzymes like EcMAT and EcMTAN with methyltransferase (MT) enzymes has been established for the synthesis of isoquinoline alkaloids, addressing the high cost of cofactors like S-adenosylmethionine (SAM). rsc.org

The development of these biocatalytic and chemo-enzymatic strategies is crucial for the sustainable production of complex isoquinoline-based molecules. acs.org

Metal-Free Synthetic Protocols for Reduced Environmental Impact

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, aiming to reduce toxic waste and simplify purification processes. Several metal-free protocols have been established for the synthesis of isoquinolines and related N-heterocyclic frameworks. rsc.org These reactions often rely on catalysts like iodine or employ electrochemical means to facilitate cyclization, offering an alternative to traditional metal-catalyzed cross-coupling reactions. rsc.orgnih.gov

One notable strategy involves the thermal decomposition of vinyl azides to achieve pyrido-annulation under completely neutral conditions, circumventing the vigorous acidic conditions often required for such transformations. rsc.org This method is based on the condensation of aromatic aldehydes bearing ortho-methyl groups with ethyl azidoacetate. rsc.org The subsequent thermolysis of the formed vinyl azide (B81097) leads to the formation of a fused pyridine (B92270) ring. rsc.org For instance, the decomposition of an azide in boiling toluene (B28343) or bromobenzene (B47551) can yield isoquinoline carboxylates. rsc.org The efficiency of this decomposition can be significantly improved; in one case, adding iodine and potassium acetate increased the yield of the pure isoquinoline product to 92%. rsc.org This process is believed to proceed through a vinyl nitrene intermediate which inserts into an adjacent methyl group, leading to a dihydroisoquinoline that is subsequently dehydrogenated to the final aromatic product. rsc.org

Another effective transition-metal-free approach is the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.org This method produces 3-substituted or 3,4-disubstituted quinolines in moderate to excellent yields. frontiersin.org The proposed mechanism involves a TsOH-promoted transamination to form an N-aryl enaminone intermediate, which then undergoes K₂S₂O₈-assisted oxidation and intramolecular cyclization. frontiersin.org Control experiments have shown that this reaction is not a free-radical process and that the N-aryl enaminone is a key intermediate. frontiersin.org

Electrochemical synthesis represents another frontier in metal-free reactions. nih.gov An iodide-mediated electrochemical C(sp²)-H amination has been developed for the tunable synthesis of indoles and indolines, operating without external oxidants or metals. nih.gov Similarly, a formal electrochemical aza-Wacker cyclization has been reported to construct saturated N-heterocycles under catalyst- and supporting electrolyte-free conditions, showcasing the potential of electrochemistry in creating complex nitrogen-containing molecules. nih.gov

Table 1: Overview of Metal-Free Synthetic Protocols

Method Starting Materials Key Reagents/Conditions Product Type
Thermal Decomposition of Vinyl Azides Aromatic aldehydes with ortho-methyl groups, Ethyl azidoacetate Thermolysis in toluene or bromobenzene; Iodine/Potassium Acetate Fused Pyridines (e.g., Dimethylisoquinoline carboxylate) rsc.org
Oxidative Cyclocondensation N,N-dimethyl enaminones, o-Aminobenzyl alcohols K₂S₂O₈, TsOH Substituted Quinolines frontiersin.org
Electrochemical C-H Amination N-Aryl enamines Iodide mediation, Electrochemical cell Indoles/Indolines nih.gov

Asymmetric Synthesis of Chiral Dimethylisoquinoline Analogs

Asymmetric synthesis is a critical field that enables the production of enantiomerically pure chiral molecules, which is particularly important in pharmaceuticals where different enantiomers can have vastly different biological effects. chiralpedia.comfrontiersin.org The process involves converting a non-chiral starting material into a chiral product with a preference for one enantiomer. chiralpedia.com Strategies include the use of chiral auxiliaries, chiral reagents, and chiral catalysts. york.ac.uk

A sophisticated approach for generating chiral isoquinoline structures involves cooperative catalysis. An enantioselective protocol has been developed that utilizes a combination of an achiral Au(I) complex and a chiral Brønsted acid. researchgate.net This dual catalytic system facilitates the synthesis of optically pure fused 1,2-dihydroisoquinolines from 2-alkynylbenzaldehydes and 2-aminobenzamides. researchgate.net The synergy between the gold catalyst and the chiral acid is crucial for achieving high enantioselectivity. researchgate.net

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also proven highly effective for the asymmetric synthesis of chiral intermediates. nih.gov These catalysts are often non-toxic and stable under various reaction conditions. nih.gov For example, a polystyrene-supported chiral prolinol derivative has been used as an organocatalyst for the asymmetric conjugate addition between an aldehyde and dimethyl malonate under solvent-free conditions. nih.gov This reaction is a key step in building the chiral framework necessary for various bioactive molecules. nih.gov The development of racemization-free coupling reagents is also a significant area of research, ensuring that the stereochemical integrity of amino acids is maintained during the synthesis of chiral amides and peptides. rsc.org

Table 2: Methods for Asymmetric Synthesis of Isoquinoline Analogs

Method Catalyst System Substrates Product Type
Cooperative Catalysis Achiral Au(I) complex + Chiral Brønsted Acid 2-Alkynylbenzaldehydes, 2-Aminobenzamides Optically Active Fused 1,2-Dihydroisoquinolines researchgate.net
Organocatalysis Polystyrene-supported chiral prolinol ether α,β-Unsaturated aldehydes, Dimethyl malonate Chiral intermediates for GABA-derivatives nih.gov

Synthesis of Fused Dimethylisoquinoline Systems and Extended Aromatic Architectures

The synthesis of fused heterocyclic systems, where additional rings are built onto a core isoquinoline structure, leads to extended aromatic architectures with novel properties. These polycyclic compounds are of interest in materials science and medicinal chemistry. researchgate.net

A straightforward and general procedure for creating c-fused pyridines under neutral conditions involves the thermal decomposition of vinyl azides. rsc.org This method is particularly suitable for constructing fused systems from precursors already containing methyl groups. For example, the condensation of mesitaldehyde with ethyl azidoacetate produces an azidocinnamate. rsc.org When this azide is heated in a high-boiling solvent like bromobenzene, it decomposes and cyclizes to form ethyl 5,7-dimethylisoquinoline-3-carboxylate. rsc.org Subsequent hydrolysis and decarboxylation yield 5,7-dimethylisoquinoline. rsc.org This pyrido-annulation strategy provides a powerful tool for extending the aromatic system of dimethylisoquinolines. rsc.org

Chemical transformation of substituted isoquinolines can also lead to novel fused ring systems. In one study, the diazotization of 7-amino-5,8-dimethyl-6-(phenylthio)isoquinoline did not proceed as expected but instead resulted in the formation of a new fused ring, a 3H-pyrazolo[3,4-h]isoquinoline derivative. researchgate.net This demonstrates how standard functional group transformations can be harnessed to create complex heterocyclic architectures. researchgate.net

Furthermore, multi-step sequences starting from functionalized isoquinolines can build elaborate fused structures. The ketonic hydrolysis of a complex tetrahydroisoquinoline thione derivative, followed by cyclocondensation reactions, can be used to generate new fused heterocyclic systems. researchgate.net These methods highlight the versatility of the isoquinoline scaffold as a building block for more complex molecules. researchgate.net

Table 3: Synthesis of Fused Dimethylisoquinoline Systems

Starting Material Reaction Resulting Fused System
Mesitaldehyde Condensation with ethyl azidoacetate followed by thermal decomposition of the resulting vinyl azide rsc.org Ethyl 5,7-dimethylisoquinoline-3-carboxylate rsc.org
7-Amino-5,8-dimethyl-6-(phenylthio)isoquinoline Diazotization researchgate.net 3H-Pyrazolo[3,4-h]isoquinoline derivative researchgate.net
7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-5,6,7,8-tetrahydro-isoquinoline-3(2H)-thione Ketonic hydrolysis and cyclocondensation researchgate.net Fused heterocyclic systems researchgate.net

Mechanistic Investigations of Reactions Involving 3,6 Dimethylisoquinoline

Reaction Mechanism Elucidation through Advanced Kinetic Studies

Kinetic studies are a cornerstone of mechanistic chemistry, providing quantitative data on reaction rates and the factors that influence them.

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the nature of transition states. wikipedia.orglibretexts.org It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the resulting change in the reaction rate. wikipedia.org The magnitude of the KIE can indicate whether a particular bond is being broken in the slowest step of the reaction. libretexts.orgprinceton.edu

In the context of isoquinoline (B145761) synthesis, a deuterium (B1214612) KIE (kH/kD) is often employed by substituting hydrogen with deuterium at a position believed to be involved in the rate-limiting step. libretexts.org A primary KIE, typically with a value greater than 2, suggests that the C-H bond is being cleaved in the rate-determining step. princeton.edu Conversely, a secondary KIE, with a value close to 1, indicates that the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. libretexts.orgprinceton.edu

For instance, in a study on the functionalization of aza-fused arenes, an intermolecular competition experiment between a substrate and its deuterated analog (d7-4a) was conducted. The reaction yielded the product with 48% deuterium incorporation, suggesting no significant KIE and thus a rapid C-H bond cleavage that is not the rate-determining step. acs.org

Table 1: Representative Kinetic Isotope Effects in Organic Reactions

Reaction Type Isotopic Substitution kH/kD Value Implication
Bromination of Acetone H replaced by D at α-carbon ~7 C-H bond breaking is rate-determining. libretexts.org
E2 Elimination H replaced by D at β-carbon >2 C-H bond breaking in the rate-determining step. princeton.edu
E1 Solvolysis H replaced by D at β-carbon ~1 C-H bond not broken in the rate-determining step. princeton.edu

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable evidence for a proposed reaction mechanism. nih.gov These species are often transient and highly reactive, making their isolation a significant challenge. nih.govfu-berlin.de Techniques such as low-temperature spectroscopy, rapid-injection NMR, and trapping experiments are often employed. nih.gov

In the synthesis of isoquinoline derivatives, various intermediates can be postulated depending on the specific reaction pathway. For example, in metal-catalyzed C-H activation/annulation cascades, organometallic species are key intermediates. whiterose.ac.uk The isolation and crystallographic characterization of such intermediates can confirm their structure and role in the catalytic cycle. fu-berlin.de

One approach to synthesizing isoquinolines involves the use of oxime esters as starting materials. nih.gov Methoximes, in particular, are stable intermediates that can be isolated and purified. researchgate.netresearchgate.net Their formation from the corresponding ketones is a well-established transformation. researchgate.net In some synthetic routes towards dimethoxy-dimethylisoquinolines, the methoxime of 2,4-dimethoxyacetophenone is a key isolable intermediate. researchgate.net

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. chemrxiv.orgarxiv.org Density Functional Theory (DFT) calculations, in particular, are widely used to map out potential energy surfaces, identify transition states, and calculate reaction barriers. researchgate.netresearchgate.net This allows for the theoretical evaluation of different possible reaction pathways and provides insights that can be difficult to obtain experimentally. researchgate.netrsc.org

For the formation of isoquinolines, computational studies can help to understand the regioselectivity and stereoselectivity of the reaction. For example, DFT calculations can be used to compare the energy barriers for the formation of different regioisomers, thereby predicting the major product. researchgate.net In the context of the synthesis of isoquinolines from ketoxime acetates and ynals, mechanistic studies, likely supported by computational analysis, indicate that the reaction can proceed through different pathways, such as a radical process, depending on the reaction conditions. acs.org

Computational methods can also be used to study the role of catalysts in the reaction. For instance, in a rhodium-catalyzed synthesis of isoquinolines, DFT calculations could be used to model the catalytic cycle, including the oxidative addition, migratory insertion, and reductive elimination steps. whiterose.ac.uk

Table 2: Common Computational Methods in Mechanistic Studies

Method Application Information Obtained
Density Functional Theory (DFT) Calculation of electronic structure and energies. researchgate.netresearchgate.net Reaction energies, activation barriers, geometries of reactants, intermediates, and transition states. researchgate.net
Ab initio Molecular Dynamics (AIMD) Simulation of atomic motion over time. rsc.org Dynamic evolution of the system, reaction pathways, and kinetics. rsc.org
Distortion/Interaction Analysis Analysis of transition state energies. rsc.org Understanding the origins of stereoselectivity. rsc.org

Control of Regioselectivity and Stereoselectivity in Dimethylisoquinoline Formation

Controlling regioselectivity and stereoselectivity is a central goal in organic synthesis, as it allows for the preparation of a specific isomer of a molecule. beilstein-journals.orgsaskoer.camasterorganicchemistry.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. masterorganicchemistry.commdpi.com

In the synthesis of 3,6-dimethylisoquinoline, controlling the placement of the two methyl groups is a key challenge. The choice of starting materials and reaction conditions plays a crucial role in determining the regioselectivity of the reaction. For instance, a novel annulation of ketoxime acetates and ynals has been developed that shows excellent regioselectivity in the synthesis of polysubstituted isoquinolines. nih.gov By simply switching the catalyst and solvent, the reaction can be directed towards different products. nih.gov

Ruthenium-catalyzed C-H activation has been used for the regioselective synthesis of 6,8-dimethylisoquinoline (B1455535) from a 2,4-dimethoxyacetophenone precursor. This highlights how the directing group on the starting material can control the position of the annulation.

Stereoselectivity becomes important when chiral centers are present in the molecule or are formed during the reaction. While this compound itself is not chiral, derivatives with substituents at other positions can be. The use of chiral catalysts or auxiliaries can induce stereoselectivity in the formation of such derivatives. rsc.orgmdpi.com

Table 3: List of Compounds

Compound Name
This compound
2,4-dimethoxyacetophenone

Advanced Spectroscopic Characterization of 3,6 Dimethylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 3,6-dimethylisoquinoline and its analogs. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton (¹H) and carbon (¹³C) signals, confirming the substitution pattern and stereochemistry. researchgate.netrsc.orgresearchgate.netchinesechemsoc.org

One-dimensional NMR techniques form the initial and fundamental step in the structural characterization of this compound and its derivatives. rsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms in the molecule. For a compound like this compound, distinct signals are expected for the aromatic protons on the isoquinoline (B145761) core and the protons of the two methyl groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are indicative of their relative positions. For instance, in derivatives of 1,3-dimethylisoquinoline, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The aromatic carbons of the isoquinoline ring and the carbons of the methyl substituents will resonate at characteristic chemical shifts. For example, in 1,3-dimethyl-6-phenylisoquinoline, the methyl carbons appear around δ 24.3 and 22.1 ppm, while the aromatic carbons are observed over a wider range. rsc.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is an essential technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. By running DEPT-90 and DEPT-135 experiments, the carbon signals can be unambiguously assigned, which is particularly useful in complex isoquinoline derivatives. walisongo.ac.id

A representative, though not exhaustive, set of ¹H and ¹³C NMR data for a dimethylisoquinoline derivative is presented below.

Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
H-aromatic7.87 (d, J = 8.9 Hz)C-aromatic158.0
H-aromatic7.81 (s)C-aromatic151.6
H-aromatic7.53 (d, J = 8.9 Hz)C-aromatic137.5
CH₃2.XXC-aromatic135.9
CH₃2.XXC-aromatic127.3
C-aromatic126.9
C-aromatic125.2
C-aromatic123.7
C-aromatic116.3
CH₃24.2
CH₃22.3
Note: This table is illustrative and based on data for 6-Bromo-1,3-dimethylisoquinoline. rsc.org The exact chemical shifts for this compound may vary.

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. chinesechemsoc.orgepfl.chmeasurlabs.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. walisongo.ac.idepfl.ch For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish their connectivity around the benzene (B151609) and pyridine (B92270) rings.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. epfl.chacs.org This is a powerful tool for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton, for example, by showing correlations from the methyl protons to the quaternary carbons of the isoquinoline ring, thus confirming their points of attachment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is particularly useful for determining the stereochemistry and conformation of substituted isoquinoline derivatives.

The combination of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, leading to the definitive structural elucidation of this compound and its derivatives. researchgate.netchinesechemsoc.org

While solution-state NMR is more common, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. nih.gov For isoquinoline derivatives, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

Research on related heterocyclic systems has demonstrated the power of ssNMR in capturing unstable ring-fused structures in the solid state that may not be observable in solution. acs.orgacs.org It can also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid phase. nih.gov For instance, studies on protonated isoquinolines have utilized ssNMR to understand their structure in the solid state. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. rsc.orgresearchgate.net When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break down into smaller, characteristic fragment ions. libretexts.orggbiosciences.com The pattern of these fragments provides a "fingerprint" that can help to identify the compound. gbiosciences.comchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to calculate a unique molecular formula. rsc.org For this compound (C₁₁H₁₁N), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This is a definitive method for confirming the molecular formula of a newly synthesized or isolated compound.

Technique Information Obtained Application to this compound
Mass Spectrometry (MS) Molecular weight and fragmentation patternProvides the mass of the molecule and characteristic fragments that help confirm the isoquinoline core and the presence of two methyl groups.
High-Resolution MS (HRMS) Exact mass and elemental compositionConfirms the molecular formula C₁₁H₁₁N by providing a highly accurate mass measurement.

In many instances, this compound may be part of a more complex mixture, such as a synthetic reaction output or a natural extract. In these cases, coupling a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry is essential. nih.govmdpi.comacs.org

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is well-suited for the analysis of volatile and thermally stable compounds like many isoquinoline derivatives. mdpi.comjaper.in The sample is first separated into its individual components by the GC, and then each component is analyzed by the MS. GC-MS is a powerful tool for identifying and quantifying the components of a mixture. researchgate.netnotulaebotanicae.ro For example, GC-MS has been used for the analysis of various heterocyclic compounds, including those found in heavy petroleum fractions. researchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique that can be applied to a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. mdpi.comresearchgate.net The separation is performed by HPLC (High-Performance Liquid Chromatography), and the eluting components are subsequently analyzed by the mass spectrometer. nih.govscielo.br LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is widely used for the analysis of isoquinoline alkaloids in plant extracts and other complex matrices. mdpi.comresearchgate.net

The choice between GC-MS and LC-MS depends on the specific properties of the this compound derivatives and the nature of the sample matrix being analyzed. Both techniques provide a powerful means of separating and identifying individual compounds within a complex mixture.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the vibrational modes of a molecule, providing a unique "fingerprint." While direct spectroscopic data for this compound is not extensively reported, the vibrational characteristics can be reliably inferred from the well-documented spectra of the parent isoquinoline molecule and related substituted derivatives. aip.orgpsgcas.ac.inrsc.orgirphouse.com

The vibrational spectrum of this compound is dominated by the modes of the isoquinoline core, with additional vibrations arising from the two methyl groups. The isoquinoline ring system, belonging to the C_s point group symmetry, exhibits a number of characteristic vibrations. irphouse.com These include C-H stretching vibrations of the aromatic rings, ring stretching vibrations (C=C and C=N), in-plane C-H bending, and out-of-plane C-H bending modes. psgcas.ac.intandfonline.com

The introduction of two methyl groups at the 3- and 6-positions introduces new vibrational modes and influences the existing ones. The key vibrations associated with the methyl groups are:

Symmetric and Asymmetric C-H Stretching: These typically appear in the 2850-3000 cm⁻¹ region.

Symmetric and Asymmetric C-H Bending (Deformation): These modes are expected around 1375 cm⁻¹ (symmetric, "umbrella" mode) and 1450 cm⁻¹ (asymmetric).

The electron-donating nature of the methyl groups can slightly perturb the electron density of the aromatic system, leading to minor shifts in the frequencies of the ring stretching and bending vibrations compared to unsubstituted isoquinoline. mdpi.com Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations, which often give strong signals. researchgate.net In contrast, IR spectroscopy is more sensitive to polar bonds, making the C-N and C-H bending modes prominent. grafiati.com

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational ModeApproximate Frequency Range (cm⁻¹)Spectroscopy Method
Aromatic C-H Stretch3000 - 3100IR, Raman
Methyl C-H Asymmetric/Symmetric Stretch2850 - 3000IR, Raman
Aromatic C=C/C=N Ring Stretch1500 - 1650IR, Raman
Methyl C-H Asymmetric Bend~1450IR, Raman
Methyl C-H Symmetric Bend~1375IR
In-plane C-H Bend1000 - 1300IR, Raman
Out-of-plane C-H Bend700 - 900IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated π-electron system. researchgate.net The UV-Vis spectrum of isoquinoline and its derivatives is characterized by absorptions arising from π → π* transitions within the aromatic rings. psgcas.ac.inacs.org

The parent isoquinoline molecule typically displays two or three distinct absorption bands. These correspond to electronic transitions to different excited states. In non-polar solvents, isoquinoline exhibits bands around 220 nm, 270 nm, and 320 nm. The introduction of substituents on the isoquinoline ring can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).

Table 2: Expected UV-Vis Absorption Maxima for this compound

Transition TypeExpected λ_max Range (nm)Notes
π → π225 - 240Shifted from the parent isoquinoline band (~220 nm).
π → π275 - 290Shifted from the parent isoquinoline band (~270 nm).
π → π*325 - 340Shifted from the parent isoquinoline band (~320 nm), often showing fine vibrational structure.

X-ray Crystallography for Single-Crystal Structural Determination

While a crystal structure for this compound itself is not publicly documented, the structure of a close derivative, Ethyl 1-(tert-butylamino)-3,6-dimethylisoquinoline-4-carboxylate , has been successfully determined. This analysis provides invaluable, direct insight into the geometry of the this compound core. The crystallographic data confirms the planarity of the fused aromatic ring system and provides the precise locations of the methyl groups at the C3 and C6 positions.

The determination of the crystal structure involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net The analysis yields the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). This information allows for the complete elucidation of the molecular structure in the solid state.

Table 3: Crystallographic Data for an Illustrative this compound Derivative

Compound: Ethyl 1-(tert-butylamino)-3,6-dimethylisoquinoline-4-carboxylate

ParameterValue
Chemical FormulaC₁₈H₂₄N₂O₂
Crystal SystemData not publicly specified in the abstract
Space GroupData not publicly specified in the abstract
Unit Cell DimensionsData not publicly specified in the abstract
Significance
Molecular GeometryConfirms the core this compound framework.
Bond Lengths/AnglesProvides precise measurements for the isoquinoline ring and substituents.
ConformationReveals the spatial orientation of the substituent groups.

Computational Chemistry Approaches for 3,6 Dimethylisoquinoline

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively define the potential energy landscape. Understanding this landscape is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. nih.govresearchgate.net

Methods for conformational analysis include:

Systematic or Random Searches: Exploring the conformational space by systematically rotating bonds or using random sampling methods.

Molecular Dynamics (MD) Simulations: Simulating the motion of atoms over time to sample different conformations. nih.gov

Normal Mode Analysis: Characterizing collective motions that can be associated with conformational changes. nih.gov

The results of a conformational analysis are often visualized as a potential energy surface or a free energy landscape, which maps the energy of the molecule as a function of its conformational degrees of freedom. nih.govresearchgate.net This mapping helps to identify the most populated conformations and the pathways for conformational transitions. frontiersin.org

Molecular Modeling for Intermolecular Interactions

Intermolecular interactions are the forces between molecules and are critical for understanding the properties of condensed phases and biological systems. researchgate.net Molecular modeling techniques can be used to study these interactions in detail.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.govmdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor recognition. nih.govresearchgate.net

The docking process involves two main steps:

Sampling: Generating a large number of possible binding poses of the ligand in the receptor's binding site.

Scoring: Estimating the binding affinity for each pose using a scoring function, which typically accounts for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

For isoquinoline (B145761) derivatives, molecular docking studies have been used to investigate their interactions with various biological targets. For example, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been studied as ligands for the sigma-2 receptor, a potential target in cancer therapy. nih.gov Similarly, quinoline (B57606) and isoquinoline derivatives have been investigated as potential antimalarial agents by docking them into the active site of the Plasmodium falciparum phosphoethanolamine methyltransferase receptor. researchgate.net These studies help to identify key interactions that contribute to binding affinity and can guide the design of more potent and selective inhibitors. mdpi.com

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations serve as a "computational microscope" to study the dynamic behavior of molecules over time. researchgate.netnih.gov This technique is particularly valuable for understanding how a small molecule like 3,6-dimethylisoquinoline might interact with a biological target, such as a protein or enzyme. researchgate.net

MD simulations model the interactions between this compound and a biomolecule, providing insights into the stability of the complex and the specific interactions that govern binding. researchgate.netmdpi.com The process typically begins with a starting structure of the compound-biomolecule complex, often obtained from molecular docking studies. researchgate.net This complex is then placed in a simulated physiological environment, typically a box of water molecules with ions added to mimic cellular conditions. nih.gov

The simulation calculates the forces between all atoms and uses Newton's equations of motion to model their movements over a series of small time steps. nih.gov Key parameters analyzed during and after the simulation include:

Root-Mean-Square Deviation (RMSD): This metric tracks the conformational changes of the protein and the ligand from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible and which are constrained by the binding of the ligand. researchgate.net

Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. nih.gov

Interaction Analysis: The simulation trajectory is analyzed to identify persistent interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the biomolecule. researchgate.net

These simulations can reveal the stability of the ligand in the binding pocket and highlight the key residues responsible for the interaction, information that is crucial for structure-based drug design. researchgate.net

MD Simulation Parameter Typical Implementation for a this compound-Protein Complex Purpose
Force Field CHARMM36, AMBERDefines the potential energy function for all atoms in the system.
Solvent Model TIP3P WaterCreates a realistic aqueous environment.
System Setup Dodecahedron box with 150 mM NaClSimulates physiological conditions and prevents boundary artifacts.
Simulation Time 100 ns or moreAllows the system to reach equilibrium and provides sufficient sampling.
Analysis Metrics RMSD, RMSF, Hydrogen Bonds, Binding Free Energy (MM/GBSA)To assess complex stability, flexibility, specific interactions, and binding affinity.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum chemistry methods are widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. smu.edu These predictions are invaluable for confirming molecular structures, assigning experimental spectra, and investigating conformational changes. smu.edumdpi.com

The standard approach for calculating NMR chemical shifts for a molecule like this compound involves several steps. nih.gov First, the molecule's three-dimensional geometry is optimized using a quantum mechanical method, most commonly Density Functional Theory (DFT). idc-online.com This step is crucial, as the calculated chemical shifts are highly sensitive to the input geometry. smu.edu The optimization is typically performed at a level of theory like B3LYP with a 6-31G(d) basis set. idc-online.com

Once the optimized geometry is obtained, the NMR shielding tensors are calculated. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable choice for this calculation. rsc.org The effect of a solvent, which can significantly influence chemical shifts, is often included implicitly using a model like the Polarizable Continuum Model (PCM). nih.gov

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). researchgate.net To improve accuracy and correct for systematic errors in the computational method, the raw calculated data is often scaled using a linear regression analysis based on a set of known molecules. mdpi.comnih.gov This results in an equation of the form δ_scaled = (σ_calc – b)/a, where 'a' (slope) and 'b' (intercept) are determined by correlating calculated shielding constants with experimental chemical shifts. mdpi.com

Atom Hybridization Calculated Isotropic Shielding (σ) (ppm) Predicted Chemical Shift (δ) (ppm)
C1sp248.5129.8
C3sp235.2143.1
C4sp251.1127.2
C5sp252.3126.0
C6sp242.1136.2
C7sp253.0125.3
C8sp250.4127.9
C9 (CH3)sp3160.517.8
C10 (CH3)sp3159.918.4
H (on C1)-24.17.2
H (on C4)-23.87.5
H (on C5)-24.37.0
H (on C7)-24.07.3
H (on C8)-23.97.4
H (on C9)-28.52.8
H (on C10)-28.62.7

Note: The values in this table are hypothetical and for illustrative purposes only, representing typical results from a DFT/GIAO calculation.

Exploration of Quantum Computing Applications in Dimethylisoquinoline Research

Quantum computing is an emerging technology with the potential to revolutionize computational chemistry and drug discovery. researchgate.netquantumzeitgeist.com While still in its early stages, it promises to solve complex quantum mechanical problems that are intractable for even the most powerful classical supercomputers. acs.orgbiorxiv.org For a molecule like this compound, quantum computing could offer unprecedented accuracy in simulations and property predictions. ymerdigital.com

One of the primary applications in chemistry is the calculation of a molecule's electronic structure to determine its ground-state energy and other properties. introtoquantum.org Quantum algorithms such as the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) are being developed for this purpose. acs.orgintrotoquantum.org VQE is a hybrid quantum-classical algorithm well-suited for current noisy intermediate-scale quantum (NISQ) devices. chemrxiv.org It could be used to calculate the precise binding energy of this compound to its biological target, overcoming the approximations inherent in classical methods. chemrxiv.org

Quantum computing could also enhance molecular dynamics simulations. biorxiv.org By performing the quantum mechanical calculations on a quantum computer, it may be possible to create more accurate force fields or perform fully quantum simulations of critical events like bond breaking and forming during enzymatic reactions involving derivatives of this compound. biorxiv.org

Furthermore, the field of Quantum Machine Learning (QML) is rapidly developing. nih.govarxiv.org Algorithms like Quantum Reservoir Computing (QRC) are being explored to predict molecular properties, such as biological activity or toxicity. nih.govarxiv.org These methods may prove to be more robust, especially with the limited datasets often available in pharmaceutical research. researchgate.netnih.gov In the future, QML could be applied to screen vast virtual libraries of isoquinoline derivatives to identify novel candidates with desired properties. youtube.com

The application of these quantum algorithms to the study of this compound represents a future frontier that could significantly accelerate the discovery and design of new therapeutic agents. researchgate.netymerdigital.com

Quantum Algorithm Potential Application in this compound Research Advantage over Classical Methods
Variational Quantum Eigensolver (VQE) Highly accurate calculation of binding energy to a target protein.Overcomes limitations of classical approximations for electron correlation. chemrxiv.org
Quantum Phase Estimation (QPE) Precise determination of molecular ground and excited state energies.Potential for exponential speedup in solving the electronic structure problem. nih.gov
Quantum Dynamics Simulation Simulating chemical reactions, such as metabolism of the compound.More accurate modeling of quantum phenomena in chemical processes. introtoquantum.org
Quantum Machine Learning (QML) Predicting biological activity and ADMET properties of derivatives.May offer more robust predictions, especially with small datasets. nih.govarxiv.org

Structure Activity Relationship Sar Studies and Mechanistic Biological Inquiry of 3,6 Dimethylisoquinoline Derivatives

Theoretical Frameworks for Structure-Activity Relationships in Heterocyclic Compounds

The biological activity of a molecule is intrinsically linked to its chemical structure. This principle, the foundation of structure-activity relationship (SAR) studies, is particularly crucial for heterocyclic compounds like isoquinolines. wikipedia.org The arrangement and nature of substituents on the heterocyclic ring system dictate the compound's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn govern its interactions with biological macromolecules.

For isoquinoline (B145761) derivatives, SAR studies often reveal that minor structural modifications can lead to significant changes in biological activity. nih.gov The introduction of methyl groups at the 3 and 6 positions of the isoquinoline nucleus, as in 3,6-dimethylisoquinoline, can impact activity through several mechanisms:

Steric Effects: The methyl groups introduce steric bulk, which can either enhance or hinder the binding of the molecule to its target. A favorable steric fit can lead to increased potency and selectivity.

Electronic Effects: Methyl groups are weakly electron-donating, which can alter the electron density of the isoquinoline ring system. This can influence the strength of hydrogen bonds and other non-covalent interactions with the target protein.

Lipophilicity: The addition of methyl groups generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its intracellular target.

The systematic analysis of how these structural features correlate with biological activity allows for the development of predictive SAR models. These models are essential for guiding the synthesis of new derivatives with improved potency and selectivity. nih.gov

Computational Modeling for Ligand-Target Interactions and Specificity

Computational modeling has become an indispensable tool in modern drug discovery, providing insights into ligand-target interactions at the molecular level. For this compound derivatives, techniques such as molecular docking and quantitative structure-activity relationship (QSAR) can predict binding affinities and identify key interactions that contribute to biological activity. nirmauni.ac.innih.govinnovareacademics.in

Molecular docking simulations can be used to predict the binding mode of this compound derivatives within the active site of a target protein. These simulations calculate the binding energy, which is an estimate of the affinity of the ligand for the protein. dergipark.org.tr By analyzing the docked conformation, researchers can identify specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. researchgate.net For instance, the isoquinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. uj.edu.pl

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nirmauni.ac.in For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to generate predictive models. mdpi.com These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Table 1: Hypothetical Computational Docking Data for this compound Derivatives Against a Kinase Target

DerivativePredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki) (nM)
This compound-7.8MET123, PHE327250
3-methyl-6-ethylisoquinoline-8.2MET123, PHE327, ILE186180
3-methyl-6-chloro-isoquinoline-8.5MET123, ASP158, PHE327120
3-methyl-6-methoxy-isoquinoline-7.5MET123, PHE327350

This table presents hypothetical data based on general principles of computational modeling for illustrative purposes.

Mechanistic Investigations of Molecular Interactions with Biological Systems

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves studying their interactions with specific enzymes and receptors and identifying their cellular targets.

Enzymatic and Receptor Binding Mechanism Studies

Many isoquinoline derivatives have been shown to interact with a variety of enzymes and receptors. For example, substituted isoquinolines have been identified as inhibitors of kinases, a class of enzymes that play a critical role in cell signaling. acs.org The selectivity of these inhibitors for specific kinases is often determined by the substitution pattern on the isoquinoline ring. acs.org

Binding assays are used to quantify the affinity of a compound for its target. google.com These assays measure the concentration of the compound required to inhibit the activity of an enzyme or to displace a known ligand from a receptor by 50% (IC50 or Ki value). For example, a study on isoquinoline derivatives as CRTH2 antagonists demonstrated potent binding affinities with IC50 values in the nanomolar range. nih.gov While specific data for this compound is not available, it is plausible that derivatives of this scaffold could exhibit inhibitory activity against various enzymes.

Table 2: Hypothetical Enzymatic Inhibition Data for this compound Derivatives

DerivativeTarget EnzymeIC50 (µM)
This compoundKinase A5.2
3-methyl-6-aminoisoquinolineKinase A1.8
3-methyl-6-hydroxyisoquinolineKinase A3.5
This compoundKinase B> 50

This table presents hypothetical data based on the known activities of other isoquinoline derivatives for illustrative purposes.

Cellular Target Engagement Methodologies

Identifying the specific cellular target of a bioactive compound is a critical step in understanding its mechanism of action. nih.gov Several methods can be employed to identify the targets of this compound derivatives. Affinity chromatography, where a derivative is immobilized on a solid support to "pull down" its binding partners from a cell lysate, is a classical approach. nih.gov

More modern techniques include chemical proteomics and genetic approaches. researchgate.net For instance, photo-affinity labeling involves synthesizing a derivative with a photoreactive group that can be activated by UV light to covalently crosslink to its target. plos.org The target protein can then be identified by mass spectrometry. Another method is the drug affinity responsive target stability (DARTS) assay, which relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule. nih.gov These unbiased, proteome-wide methods can help to identify both the intended targets and potential off-targets of this compound derivatives. nih.govthno.org

Rational Design Strategies for Optimizing Molecular Scaffolds Based on SAR Insights

The ultimate goal of SAR studies is to provide a rational basis for the design of new molecules with improved properties. researchgate.net By understanding how different substituents on the this compound scaffold influence its biological activity, medicinal chemists can make informed decisions about which modifications are most likely to lead to more potent and selective compounds.

For example, if SAR studies indicate that a larger substituent at the 6-position enhances activity, a series of derivatives with different alkyl or aryl groups at this position could be synthesized and tested. frontiersin.org Conversely, if a particular substituent is found to be detrimental to activity, it can be avoided in future designs. This iterative process of design, synthesis, and testing is the cornerstone of rational drug design. researchgate.net

The insights gained from computational modeling can also guide the design process. If docking studies reveal a specific pocket in the target's active site that is not occupied by the current ligand, new derivatives can be designed to fill this pocket and form additional favorable interactions. uj.edu.pl This structure-based design approach can lead to significant improvements in binding affinity and selectivity. acs.org

Applications of 3,6 Dimethylisoquinoline in Catalysis

3,6-Dimethylisoquinoline as a Ligand in Transition Metal Catalysis

The nitrogen atom in the isoquinoline (B145761) ring possesses a lone pair of electrons, making it an effective coordination site for transition metals. This property allows isoquinoline derivatives to function as ligands in transition metal catalysis, influencing the reactivity and selectivity of the metallic center. The substitution pattern on the isoquinoline ring, such as the presence of methyl groups in this compound, can further modulate the electronic and steric environment of the metal center, thereby fine-tuning the catalyst's performance.

Transition metal complexes featuring isoquinoline-based ligands have been employed in a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the nature of the ligand is crucial for the efficiency of these transformations. nih.gov While direct examples involving this compound are scarce, the general applicability of substituted isoquinolines suggests its potential in this domain. Similarly, copper-catalyzed reactions, which are gaining prominence due to the metal's abundance and lower toxicity, often utilize nitrogen-containing ligands to facilitate catalysis. nih.gov The coordination of an isoquinoline derivative can enhance the stability and reactivity of the copper catalyst in reactions such as C-H functionalization. nih.gov

Table 1: Potential Applications of Isoquinoline Derivatives as Ligands in Transition Metal Catalysis
Transition MetalType of ReactionPotential Role of Isoquinoline Ligand
Palladium (Pd)Cross-Coupling Reactions (e.g., Suzuki, Heck)Stabilize catalytic species, influence reductive elimination.
Copper (Cu)C-H Activation/FunctionalizationModulate redox potential of the metal center, facilitate substrate coordination. nih.gov
Rhodium (Rh)Hydroformylation, HydrogenationControl regioselectivity and enantioselectivity.
Iridium (Ir)C-H Borylation, HydrogenationEnhance catalytic activity and stability.

Role in Organocatalysis and Metal-Free Catalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. The isoquinoline framework can be incorporated into organocatalyst design, where the nitrogen atom can act as a Brønsted or Lewis base, or as part of a larger chiral scaffold.

Table 2: Potential Roles of the Isoquinoline Scaffold in Organocatalysis
Type of OrganocatalysisPotential Function of Isoquinoline MoietyExample Reactions
Brønsted Base CatalysisProton abstraction from a substrate.Michael additions, aldol (B89426) reactions.
Lewis Base CatalysisActivation of a Lewis acidic substrate.Allylations, cyanations.
Hydrogen Bonding CatalysisSubstrate activation and orientation through hydrogen bonding.Asymmetric additions, cycloadditions.

Development of Asymmetric Catalysis with Dimethylisoquinoline Scaffolds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a key technology in this endeavor. Chiral isoquinoline derivatives have proven to be valuable scaffolds for the design of new asymmetric catalysts and ligands.

The introduction of stereocenters into the isoquinoline framework, often in the tetrahydroisoquinoline form, allows for the creation of a chiral environment around a catalytic site. This has been successfully applied in both transition metal catalysis and organocatalysis to achieve high levels of enantioselectivity. While there is no specific data on the use of a chiral this compound scaffold in asymmetric catalysis, the principles of catalyst design suggest that such a scaffold could be effective. The methyl groups at the 3 and 6 positions could provide steric bulk that influences the facial selectivity of a reaction.

Research in this area has demonstrated the successful application of other substituted isoquinoline derivatives in asymmetric transformations. For example, catalytic asymmetric allylation of 3,4-dihydroisoquinolines has been achieved with high enantioselectivity using a copper catalyst with a chiral phosphine (B1218219) ligand. nih.gov This highlights the potential for developing asymmetric catalytic systems based on specifically substituted isoquinoline scaffolds.

Table 3: Examples of Asymmetric Catalysis Utilizing Isoquinoline Scaffolds
Reaction TypeCatalytic SystemGeneral Enantioselectivity
Asymmetric HydrogenationChiral Rhodium or Iridium complexes with isoquinoline-based ligands.Often >90% ee
Asymmetric AllylationCopper catalyst with chiral phosphine ligand on a dihydroisoquinoline substrate. nih.govGood to high ee
Asymmetric Diels-AlderChiral tetrahydroisoquinoline-based organocatalysts.Moderate to high ee

Future Directions and Research Perspectives in 3,6 Dimethylisoquinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and have a limited substrate scope. niscpr.res.in The future of synthesizing 3,6-Dimethylisoquinoline lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

A significant area of development is the use of transition-metal-catalyzed C-H activation. ajgreenchem.comniscpr.res.in These methods avoid the need for pre-functionalized starting materials, offering a more direct and sustainable route. ajgreenchem.com Research into ruthenium(II)-based catalysts, for instance, has demonstrated success in synthesizing isoquinolines in green, biodegradable solvents like PEG-400. rsc.orgajgreenchem.com These systems can be recycled and reused for several cycles without significant loss of activity, enhancing the sustainability of the process. rsc.org Future work could focus on adapting these Ru(II)-catalyzed C-H/N-N bond activation strategies for the specific synthesis of this compound.

Furthermore, the use of abundant, low-cost, and less toxic 3d-transition metals such as iron, cobalt, nickel, and copper is a promising and sustainable alternative to precious metal catalysts. bohrium.com Recent advances have shown that these metals can effectively catalyze annulation reactions to form the isoquinoline core with high functional group tolerance. bohrium.com The exploration of these catalysts for the regioselective synthesis of this compound represents a key future research avenue.

Below is a comparison of potential sustainable synthetic approaches.

Table 1: Comparison of Sustainable Synthetic Strategies for Isoquinolines
Methodology Catalyst Type Key Advantages Potential for this compound
C-H/N-N Activation Ruthenium(II) High atom economy, use of green solvents (PEG-400), catalyst recyclability. ajgreenchem.comrsc.org High; adaptable for specific substitution patterns by selecting appropriate starting materials.
[4+2] Annulation 3d-Transition Metals (Fe, Co, Ni, Cu) Low cost, low toxicity, abundance of catalyst, high functional group acceptance. bohrium.com High; offers a cost-effective and environmentally friendly alternative to precious metal catalysis.
Oxidative Cyclization Hypervalent Iodine (Metal-Free) Avoids transition metals, proceeds via ionic pathways. acs.org Moderate; could provide a complementary metal-free route, though substrate scope for ketoximes needs expansion.
Thermal Electrocyclic Reaction None (Thermal) Based on the reaction of 1-azahexatriene systems. scispace.com High; has been used to create highly substituted 5-oxygenated isoquinolines and could be adapted. scispace.com

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of the this compound core is not yet fully explored. The methyl groups at the C3 and C6 positions electronically influence the isoquinoline ring, potentially leading to unique reactivity compared to the parent scaffold. Future research should systematically investigate its behavior in various chemical transformations.

One promising area is the further exploration of C–H functionalization on the pre-formed this compound core. Recent studies on other isoquinolines have demonstrated photochemical ajgreenchem.comrsc.org N to C rearrangement, enabling meta-C–H alkylation. rsc.org Investigating whether this compound can undergo similar regioselective functionalization would open new pathways to novel derivatives.

Additionally, multicomponent reactions offer an efficient way to build molecular complexity. The development of new catalyst systems, such as zirconium(IV) chloride or silver acetate (B1210297), has enabled the selective synthesis of diverse heterocyclic products from the same set of starting materials. rsc.org Applying this strategy using this compound as a building block could lead to the discovery of new chemical entities. Other potential transformations to explore include novel annulation reactions, such as the (5+1) annulation that uses the reaction medium as a nitrogen source, and oxidative cyclization reactions to form derivatives like N-oxides. acs.orgnih.gov

Table 2: Potential Chemical Transformations for Future Study

Reaction Type Description Potential Outcome for this compound
meta-C–H Alkylation Photochemical rearrangement of N-functionalized azaarenium salts. rsc.org Introduction of alkyl groups at the meta position of the fused benzene (B151609) ring, creating novel substitution patterns.
Multicomponent Reactions One-pot reactions involving three or more starting materials to form a complex product. rsc.org Rapid generation of a library of complex molecules derived from the this compound scaffold.
(5+1) Annulation Metal-assisted reaction where the nitrogen atom of the isoquinoline ring is sourced from the reaction medium. nih.gov A novel synthetic route to amino-substituted this compound derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical sciences and holds immense promise for the study of this compound. nih.gov These computational tools can accelerate the discovery process, reduce costs, and predict molecular properties with increasing accuracy. annualreviews.orgnih.gov

AI platforms can be employed for the de novo design of this compound derivatives with desired biological activities. By learning from vast datasets of known molecules and their properties, generative models can propose novel structures optimized for specific targets. annualreviews.org This approach can also be used in drug repurposing, identifying new potential applications for existing derivatives. nih.gov

Furthermore, ML models can predict key pharmaceutical properties, including pharmacodynamics and pharmacokinetics, even before a compound is synthesized. annualreviews.org This predictive power allows researchers to prioritize the synthesis of candidates with the highest probability of success. For this compound, AI can be used to predict its interaction with biological targets, such as enzymes or receptors, and guide the design of more potent and selective analogs. nih.govdeeporigin.com

Table 3: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Generative Chemistry Design of novel molecules with optimized properties using generative models. annualreviews.org Accelerates the discovery of new this compound derivatives with enhanced biological activity.
Property Prediction ML models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) and other properties. nih.gov Reduces late-stage failures by prioritizing compounds with favorable drug-like properties.
Target Identification & Validation AI algorithms analyze biological data to identify and validate potential protein targets. nih.gov Guides research toward the most relevant biological pathways for therapeutic intervention.

Advancements in Comprehensive Mechanistic Understanding of Reactions and Interactions

A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic protocols. The future of this compound chemistry will benefit from advanced experimental and computational techniques to elucidate the intricate details of its formation and subsequent transformations.

Experimental techniques like pulse radiolysis can be used to study the reaction mechanisms of isoquinoline derivatives with radicals, providing rate constants and identifying transient species. researchgate.net For photochemical reactions, detailed experimental and computational studies are crucial to establish the probable reaction mechanism, as has been done for the meta-migration on the isoquinoline core. rsc.org

Computational chemistry, particularly quantum chemical calculations, plays a vital role in probing reaction pathways that are difficult to observe experimentally. rsc.org For instance, computational modeling can distinguish between ionic and radical mechanisms in cyclization reactions and calculate the activation barriers for different pathways. acs.org Applying these computational methods to the reactions of this compound will provide a molecular-level understanding of its reactivity, guiding the optimization of reaction conditions and the prediction of new transformations. A thorough mechanistic investigation would clarify how the electronic properties of the two methyl groups influence transition states and reaction intermediates.

Table 4: Methods for Advancing Mechanistic Understanding

Method Type Application Insights Gained
Pulse Radiolysis Experimental Studying reactions with transient species like hydroxyl radicals. researchgate.net Rate constants, identification of transient adducts, understanding of reaction kinetics.
Radical Trapping Experiments Experimental Differentiating between radical and ionic pathways using agents like TEMPO. acs.org Confirmation of the involvement (or lack thereof) of radical intermediates in a reaction.
Quantum Chemical Calculations (e.g., DFT) Computational Modeling reaction pathways, intermediates, and transition states. acs.orgrsc.org Activation energy barriers, reaction thermodynamics, distinguishing between competing mechanisms.

Q & A

Basic: What are the critical steps in synthesizing 3,6-Dimethylisoquinoline derivatives to ensure high purity?

Methodological Answer:
Synthesis requires careful optimization of reaction conditions. Key steps include:

  • Solvent selection : Use anhydrous THF or DMSO-d6 to minimize side reactions, as demonstrated in the synthesis of 3-phenyl substituted derivatives .
  • Catalytic hydrogenolysis : Employ palladium catalysts under controlled hydrogen pressure to remove protecting groups while preserving structural integrity .
  • Chromatographic purification : Utilize silica gel column chromatography with gradients of ethyl acetate/hexane to isolate products with ≥95% purity .
    Post-synthesis, validate purity via HPLC (C18 columns, UV detection at 254 nm) and compare retention times against reference standards .

Basic: How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer:
Structural validation involves:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify methyl group positions (δ ~2.5 ppm for aromatic methyl) and dihydroisoquinoline backbone signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]+^+) with deviations <2 ppm from theoretical values .
  • X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangements to distinguish regioisomers .

Advanced: How can catalytic hydrogenolysis be optimized for this compound derivatives to minimize over-reduction?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Compare Pd/C vs. Pd(OH)2_2 to balance reactivity and selectivity. Pd/C at 10% loading often achieves >90% yield without reducing aromatic rings .
  • Pressure and temperature control : Conduct reactions under 30-50 psi H2_2 at 25°C to prevent cleavage of methoxy groups .
  • In-situ monitoring : Use TLC or LC-MS to terminate reactions at >95% conversion, avoiding byproduct formation .

Advanced: What analytical methods resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:
Address discrepancies via:

  • Dose-response validation : Re-test compounds across multiple cell lines (e.g., HEK293, HeLa) using standardized MTT assays to rule out cell-type-specific effects .
  • Metabolic stability assays : Assess compound half-life in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic variability .
  • Structural re-analysis : Compare crystallographic data with computational docking models to verify binding site interactions .

Basic: What safety protocols are essential when handling this compound derivatives?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles during synthesis .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., azides) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Advanced: How can structure-activity relationship (SAR) studies improve the antibacterial efficacy of this compound derivatives?

Methodological Answer:
SAR optimization involves:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-position to enhance FtsZ protein binding affinity .
  • Scaffold hybridization : Merge dihydroisoquinoline cores with biphenyl moieties to improve membrane penetration .
  • In vitro testing : Use broth microdilution assays (MIC ≤2 µg/mL) against Gram-positive pathogens like S. aureus .

Basic: What are the best practices for storing this compound derivatives to prevent degradation?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of methoxy groups .
  • Stability monitoring : Perform quarterly HPLC analyses to detect degradation products (>98% purity threshold) .

Advanced: How can researchers design controlled experiments to assess the role of methyl group positioning in this compound reactivity?

Methodological Answer:

  • Isosteric substitution : Synthesize 3,6-diethyl analogs and compare reaction rates in nucleophilic substitutions .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to analyze steric effects and charge distribution .
  • Kinetic studies : Monitor Arrhenius plots for methylation reactions under varying temperatures (20–80°C) .

Basic: What spectroscopic techniques differentiate this compound from its regioisomers?

Methodological Answer:

  • 1H^1H-NMR coupling patterns : 3,6-substitution shows distinct doublets (J = 8.2 Hz) for H-5 and H-8 protons, unlike 4,7-isomers .
  • IR spectroscopy : Identify C-H out-of-plane bending at 820 cm1^{-1} for 1,2,3,4-tetrahydroisoquinoline frameworks .
  • UV-Vis : Compare λmax_{\text{max}} shifts (e.g., 275 nm vs. 290 nm) in methanol to confirm substitution patterns .

Advanced: How can researchers address low yields in the final steps of this compound synthesis?

Methodological Answer:

  • Byproduct analysis : Use LC-MS to identify dimers or oxidation products; adjust stoichiometry of reducing agents (e.g., NaBH4_4) .
  • Solvent polarity optimization : Switch from THF to DMF to improve solubility of intermediates .
  • Catalyst recycling : Implement flow chemistry systems to reuse Pd catalysts, reducing costs and waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethylisoquinoline
Reactant of Route 2
Reactant of Route 2
3,6-Dimethylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.